PSI-6206 - 863329-66-2

PSI-6206

Catalog Number: EVT-269859
CAS Number: 863329-66-2
Molecular Formula: C10H13FN2O5
Molecular Weight: 260.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PSI-6206 is the deaminated derivative of PSI-6130, a selective inhibitor of hepatitis C virus (HCV) replication that targets the NS5B polymerase. PSI-6206, itself, does not inhibit HCV replication in the HCV subgenomic replicon assay. However, its triphosphate form, RO 2433-TP, does inhibit RNA synthesis by HCV polymerase (IC50 = 1.19 µM for inhibition of RNA synthesis activity of HCV replicase).
Antiviral agent, the deaminated metabolite of PSI-6130
GS-331007, also known as PSI-6206 and RO-2433, is a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase.

β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130)

    Compound Description: PSI-6130 is a nucleoside analog and a potent inhibitor of HCV RNA replication. [, , , ] It is metabolized into its active 5′-triphosphate form (PSI-6130-TP) which acts as a competitive inhibitor of HCV RdRp and a nonobligate chain terminator. [, , , ] Notably, PSI-6130 is also metabolized into the 5'-triphosphate of PSI-6206. [, , ]

    Relevance: PSI-6130 is the cytidine analog of Uridine, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-(PSI-6206). [, , ] Both are potent inhibitors of HCV replication. While both are metabolized to active triphosphate forms that inhibit HCV RdRp, PSI-6130 triphosphate has been shown to be a more potent inhibitor than the triphosphate of PSI-6206. []

    Compound Description: GS-9851 is a pronucleotide of β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine-5′-monophosphate, designed for oral administration. [, ] It is metabolized into PSI-6206 (GS-331007), which becomes the primary drug-related moiety in plasma. [] GS-9851 has demonstrated potent pan-genotype inhibition of HCV replication in clinical trials. [, ]

    Relevance: GS-9851 is a prodrug of Uridine, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-(PSI-6206). [, ] It is designed to improve the pharmacokinetic properties and delivery of PSI-6206 for the treatment of HCV infection.

GS-566500 (formerly PSI-352707)

    Compound Description: GS-566500 is a metabolite of GS-9851. [, ] It is formed during the metabolic breakdown of GS-9851 but shows less significant plasma concentrations compared to PSI-6206 (GS-331007). []

    Relevance: While not as potent as the final active metabolite PSI-6206, GS-566500 is part of the metabolic pathway of GS-9851, which ultimately leads to the formation of Uridine, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-(PSI-6206). [, ]

Sofosbuvir (PSI-7977)

    Compound Description: Sofosbuvir is a single diastereomer of a nucleotide prodrug and a potent inhibitor of HCV NS5B polymerase. [] It is a key component of several HCV treatment regimens.

    Relevance: Although not explicitly stated in these papers, Sofosbuvir is structurally similar to Uridine, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-(PSI-6206), sharing the 2'-deoxy-2'-fluoro-2'-C-methyl ribose modification. [] Both compounds are nucleoside analogs that target HCV replication, highlighting the importance of this structural motif for antiviral activity.

    Compound Description: These compounds are analogs of PSI-6206 where the furanose ring is replaced with a cyclopentyl ring. [] Neither compound showed inhibition of HCV replication. []

    Relevance: These compounds highlight the importance of the furanose ring for the antiviral activity of Uridine, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-(PSI-6206). [] The lack of activity observed with the cyclopentyl analogs suggests that the furanose ring is crucial for either the intracellular metabolism or binding to the HCV RdRp.

Classification

PSI-6206 falls under the category of antiviral agents specifically targeting HCV. It is classified as a nucleoside analog due to its structural similarity to natural nucleosides, which enables it to interfere with viral RNA synthesis.

Synthesis Analysis

The synthesis of PSI-6206 involves several key steps that utilize established organic chemistry techniques. One notable method includes the deamination of PSI-6130, which is another potent HCV inhibitor. The synthesis typically starts with the formation of the base structure followed by the introduction of functional groups that confer specificity and potency against HCV .

Technical Parameters

  • Starting Materials: Precursors for nucleoside synthesis are used, including various sugar derivatives and fluorinated compounds.
  • Reagents: Common reagents include phosphoramidites for phosphorylation and solvents like dimethyl sulfoxide for solubility.
  • Yield: The yield can vary based on the specific synthetic route but is generally optimized through iterative testing.
Molecular Structure Analysis

The molecular structure of PSI-6206 features a unique configuration that includes:

  • A deoxy sugar moiety with a fluorine atom at the 2' position, enhancing its stability and resistance to nucleases.
  • A methyl group at the 2' position, which contributes to its selectivity as an inhibitor.

Structural Data

  • Chemical Formula: C₁₀H₁₃FN₂O₅
  • CAS Number: 863329-66-2
  • Appearance: Clear crystalline solid with >98% purity .
Chemical Reactions Analysis

PSI-6206 undergoes metabolic conversion in human hepatocytes to form its active triphosphate derivative, PSI-7409. This conversion is crucial for its antiviral activity, as the triphosphate form is responsible for inhibiting HCV replication.

Key Reactions

  1. Phosphorylation: The conversion from monophosphate to triphosphate involves kinases present in liver cells.
  2. Inhibition Mechanism: The triphosphate form competes with natural nucleotides for incorporation into viral RNA, effectively terminating RNA synthesis .
Mechanism of Action

The mechanism of action for PSI-6206 primarily involves its triphosphate form acting as a substrate mimic for the viral RNA polymerase. Upon incorporation into the growing RNA chain, it leads to chain termination due to its structural modifications.

Relevant Data

  • Inhibition Constants: PSI-7409 exhibits Ki values of 0.42 µM for wild-type HCV and 22 µM for resistant strains .
  • EC50 Values: The EC50 for PSI-7851 (a prodrug form) is reported at 1.62 µM in inhibiting HCV RNA replication .
Physical and Chemical Properties Analysis

PSI-6206 possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents such as dimethyl sulfoxide (up to 100 mM) and ethanol (approximately 25 mg/mL) .
  • Stability: Stable under desiccated conditions when stored at low temperatures.

Additional Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

PSI-6206 has significant potential in therapeutic applications, particularly in treating hepatitis C infections. Its ability to inhibit viral replication positions it as a candidate for combination therapies alongside other antiviral agents.

Scientific Applications

  1. Antiviral Research: Used extensively in studies aimed at understanding HCV biology and developing new therapeutic strategies.
  2. Combination Therapy: Investigated in conjunction with other antiviral drugs like dasabuvir to enhance efficacy against resistant strains .
  3. Metabolic Studies: Provides insights into metabolic pathways relevant to nucleotide analogs and their therapeutic implications .

Properties

CAS Number

863329-66-2

Product Name

PSI-6206

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1

InChI Key

ARKKGZQTGXJVKW-VPCXQMTMSA-N

SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Solubility

Soluble in DMSO

Synonyms

RO-2433; RO 2433; RO2433; PSI6206; PSI-6206; PSI 6206; GS331007; GS-331007; GS 331007.

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.